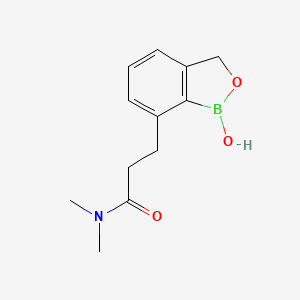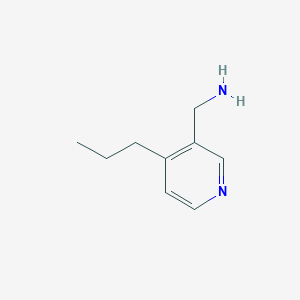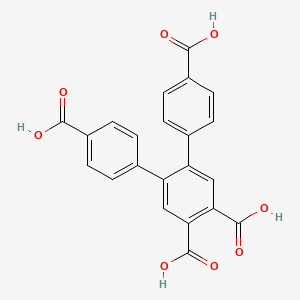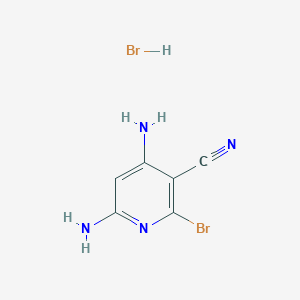
2-(6-Methylpyridin-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group at the 6th position and an acetaldehyde group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with an appropriate aldehyde precursor under controlled conditions. For example, the compound can be synthesized by the reaction of 6-methylpyridine with acetaldehyde in the presence of a catalyst such as sodium cyanide . The reaction is typically carried out in an organic solvent like toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(6-Methylpyridin-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
2-(6-Methylpyridin-3-yl)acetaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2-(6-Methylpyridin-3-yl)acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, its antifibrotic activity may involve the inhibition of collagen synthesis and deposition, which are key processes in the development of fibrosis . The exact molecular pathways and targets involved are still under investigation.
類似化合物との比較
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.
2-(6-Methylpyridin-3-yl)ethanol: This compound has an alcohol group instead of an aldehyde group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyridine ring and exhibit various biological activities.
Uniqueness
2-(6-Methylpyridin-3-yl)acetaldehyde is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its potential biological activities also make it a compound of interest for further research and development.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
2-(6-methylpyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,5-6H,4H2,1H3 |
InChIキー |
JPBCUOLFACKYIS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)



![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)







